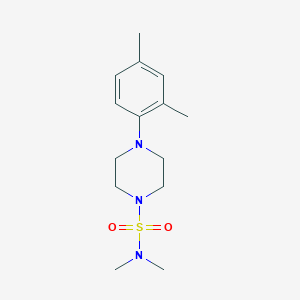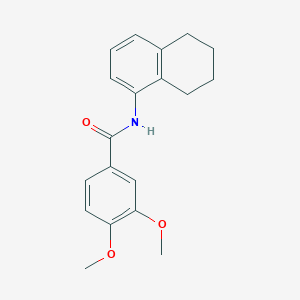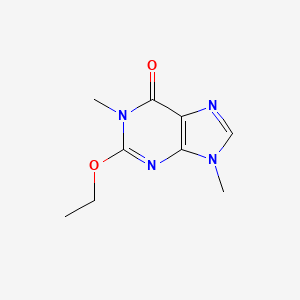
4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylphenyl)-N,N-dimethyl-1-piperazinesulfonamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is commonly used in veterinary medicine to treat bacterial infections in animals. It is a white crystalline powder that is soluble in water and has a molecular weight of 264.34 g/mol.
Mecanismo De Acción
Target of Action
It is structurally similar to amitraz, a known neurotoxicant . Amitraz and its metabolites, including N-(2,4-dimethylphenyl) formamide (2,4-DMF), are known to interact with the central nervous system .
Mode of Action
Based on its structural similarity to amitraz, it may interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . This interaction can lead to overexcitation, potentially causing paralysis and death in insects .
Biochemical Pathways
Amitraz and its metabolites are predicted to interact with diverse receptors of the tox21-nuclear receptor signaling and stress response pathways . This suggests that 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide may have similar effects.
Pharmacokinetics
Amitraz and its metabolites are predicted to be able to pass the blood-brain barrier (bbb), suggesting that they can induce toxicity in the central and peripheral nervous systems .
Result of Action
Based on its structural similarity to amitraz, it may cause overexcitation, potentially leading to paralysis and death in insects .
Action Environment
Amitraz is known to be volatile and almost insoluble in water . This suggests that the compound’s action may be influenced by factors such as temperature, humidity, and the presence of water.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes. The binding of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide to these receptors can modulate their signaling pathways, leading to changes in cellular responses .
Cellular Effects
The effects of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can modulate metabolic pathways, leading to changes in energy production and utilization within cells.
Molecular Mechanism
At the molecular level, 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . By inhibiting these kinases, 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can disrupt signaling pathways and alter cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide over time are important considerations in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can lead to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as neurotoxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These metabolic processes can influence the compound’s activity and efficacy, as well as its potential side effects. Understanding these pathways is essential for optimizing the use of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide in therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide within cells and tissues are critical for its function. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-12-5-6-14(13(2)11-12)16-7-9-17(10-8-16)20(18,19)15(3)4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMANGOAKMGTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)





![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)


![N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)
